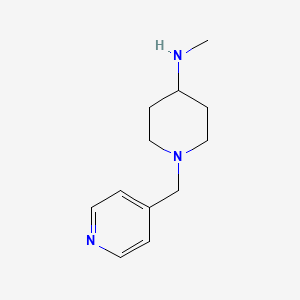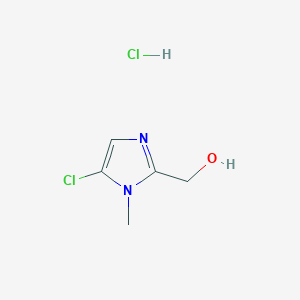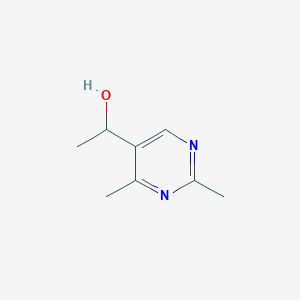
1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol
Overview
Description
“1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1310684-95-7 . It has a molecular weight of 152.2 and its IUPAC name is 1-(2,4-dimethyl-5-pyrimidinyl)ethanol . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol” is 1S/C8H12N2O/c1-5-8(6(2)11)4-9-7(3)10-5/h4,6,11H,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol” is an oil-like substance that is stored at room temperature .Scientific Research Applications
Complex Formation and Structural Stability
Complexes formed with phenols and 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2Н-pyrazol-3-ol exhibit significant stability, maintained through a system of intermolecular hydrogen bonds. These complexes demonstrate resilience even at high temperatures, showcasing their potential in applications requiring structural robustness (Erkin et al., 2017).
Antimicrobial Properties
Novel tetrazoles linked with pyrimidine, particularly those with a dimethylpyrimidine structure, have been shown to possess antimicrobial properties. Their synthesis and structural characterization indicate significant potential in pharmaceutical applications, particularly due to their integral role in genetic material and their diverse usage (Bhoge, Magare, & Mohite, 2021).
Synthesis of Novel Amines
The synthesis of novel (S)-1-(heteroaryl)ethan-1-amines, incorporating structures similar to 1-(2,4-dimethylpyrimidin-5-yl)ethan-1-ol, highlights the versatile synthetic potential of these compounds. The process involves a series of cyclisation reactions and stereoselective catalytic hydrogenations, indicating their relevance in creating complex organic compounds (Svete et al., 2015).
Catalytic Applications
1-(2,4-dimethylpyrimidin-2-yl)-pyridinium-3-olates have demonstrated significant reactivity as catalysts in various chemical reactions. Their ability to interact with electron-rich dipolarophiles showcases their potential in catalysis and the synthesis of complex molecular structures (Celebi et al., 2010).
Interaction with Metal Ions
Compounds with dimethylpyrimidin-4-ol structures, similar to 1-(2,4-dimethylpyrimidin-5-yl)ethan-1-ol, have shown the ability to form complexes with various metal ions. The interaction is primarily through the carbonyl group, indicating potential applications in fields such as coordination chemistry and material science (Dixon & Wells, 1986).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .
properties
IUPAC Name |
1-(2,4-dimethylpyrimidin-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-8(6(2)11)4-9-7(3)10-5/h4,6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAMCVCEPUYULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethene, [(trifluoromethyl)sulfonyl]-](/img/structure/B1425254.png)
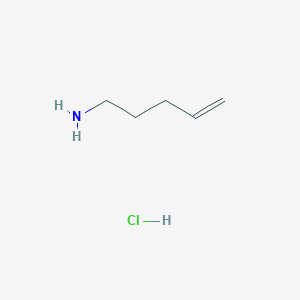
![1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B1425256.png)
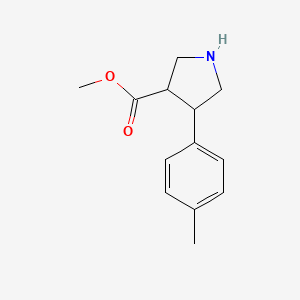

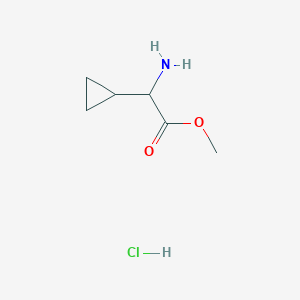
![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)

![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)
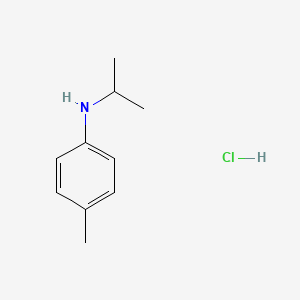
![ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate](/img/structure/B1425271.png)
